4-(2,4-dimethoxyphenyl)benzoic Acid

Description

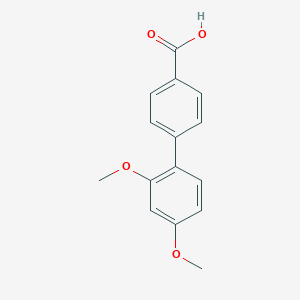

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-7-8-13(14(9-12)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVFNXGUNVVYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374312 | |

| Record name | 4-(2,4-dimethoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108474-22-2 | |

| Record name | 4-(2,4-dimethoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108474-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2,4-dimethoxyphenyl)benzoic Acid

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 4-(2,4-dimethoxyphenyl)benzoic acid. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior. We delve into its structural attributes, solubility, acidity, and lipophilicity. Crucially, this guide synthesizes theoretical principles with detailed, field-proven experimental protocols for empirical determination of these properties. By explaining the causality behind methodological choices, we aim to equip scientists with the practical knowledge required for the effective application of this compound in research and development settings, particularly within the context of drug discovery.

Introduction and Molecular Profile

This compound is a bi-aryl carboxylic acid. Its structure features a benzoic acid moiety linked to a dimethoxy-substituted phenyl ring. This arrangement of functional groups—a polar, ionizable carboxylic acid, a rigid and lipophilic biphenyl core, and two electron-donating methoxy groups—suggests a nuanced physicochemical profile that is critical to understand for any application, from chemical synthesis to pharmacology.

The biphenyl scaffold is a common motif in medicinal chemistry, valued for its ability to position substituents in distinct spatial orientations. The carboxylic acid group serves as a key interaction point, often acting as a hydrogen bond donor and acceptor, and its ionization state is fundamental to aqueous solubility and biological interactions. The 2,4-dimethoxy substitution pattern on the second ring electronically modifies the molecule, influencing properties such as pKa and metabolic stability.

This guide will systematically characterize these properties, providing both predicted values based on chemical principles and the detailed methodologies required for their precise experimental determination.

Table 1: Key Physicochemical Identifiers for this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₅H₁₄O₄ | - |

| Molecular Weight | 258.27 g/mol | - |

| CAS Number | 106688-66-4 | - |

| Canonical SMILES | COC1=C(C=C(C=C1)OC)C2=CC=C(C=C2)C(=O)O | - |

Core Physicochemical Properties

A compound's efficacy, safety, and developability are intrinsically linked to its physical and chemical characteristics. This section outlines the critical properties of this compound.

Solubility Profile

Solubility is a cornerstone property, dictating a compound's suitability for various experimental and physiological environments. Based on its structure, this compound is expected to be poorly soluble in water. The large, nonpolar biphenyl core dominates the molecule's character, a feature known to decrease aqueous solubility.[1] While the carboxylic acid group provides a polar, ionizable handle, its contribution is often insufficient to overcome the hydrophobicity of the larger scaffold.

-

Aqueous Solubility: The solubility in aqueous media is highly pH-dependent. In acidic conditions (pH < pKa), the compound exists in its neutral, less soluble form. In alkaline conditions (pH > pKa), it deprotonates to form the more soluble carboxylate salt.

-

Organic Solubility: The compound is anticipated to be soluble in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[2] This aligns with the "like dissolves like" principle, where the molecule's polarity is compatible with these solvents.[2][3]

Acidity (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For a carboxylic acid, this value is fundamental to predicting its charge state in biological systems, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The pKa of benzoic acid is approximately 4.20. The electronic nature of substituents on the aromatic rings can modulate this value. The 2,4-dimethoxy groups are electron-donating, which tends to slightly destabilize the conjugate base (the carboxylate anion), thereby weakening the acid and increasing the pKa. In contrast, electron-withdrawing groups, such as a nitro group, stabilize the conjugate base and lower the pKa, making the acid stronger.[4] Therefore, the pKa of this compound is predicted to be slightly higher than that of benzoic acid, likely in the range of 4.3 to 4.6.

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[5] It is most commonly expressed as the logarithm of the partition coefficient (LogP).

-

LogP: This value represents the ratio of the concentration of the neutral compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6][7] Given the substantial nonpolar surface area of the biphenyl core, this compound is expected to have a positive LogP value, indicating it is more lipophilic than hydrophilic.[8]

-

LogD: For ionizable compounds, the distribution coefficient (LogD) is a more physiologically relevant measure.[5] LogD is the pH-dependent partition coefficient, accounting for both the neutral and ionized species in the aqueous phase. At a pH below its pKa, the LogD will be close to the LogP. As the pH increases above the pKa, the compound ionizes, becomes more water-soluble, and the LogD value decreases significantly.[5]

Experimental Methodologies: A Practical Guide

Accurate empirical data is the gold standard in drug development. The following protocols are robust, self-validating systems for determining the key physicochemical properties discussed above.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality & Rationale: The shake-flask method is considered the "gold standard" for solubility measurement because it is a direct method that measures the concentration of a saturated solution at thermodynamic equilibrium.[9][10] This ensures the result is a true representation of the compound's maximum solubility under the specified conditions, avoiding the kinetic artifacts that can arise from faster methods.

Detailed Step-by-Step Methodology:

-

Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4 for physiological relevance).

-

Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be done using an orbital shaker or rotator.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, centrifugation or filtration is required. Using a syringe filter (e.g., 0.22 µm PVDF) is a common and effective method.

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original solubility in the buffer using the measured concentration and the dilution factor. The result is typically expressed in µg/mL or µM.

Self-Validation: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved. Consistency in results from samples taken at different time points (e.g., 24 and 48 hours) validates that equilibrium has been reached.

Diagram: Solubility Determination Workflow

References

- 1. reddit.com [reddit.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. brainly.in [brainly.in]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. acdlabs.com [acdlabs.com]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,4-Dimethoxybenzoic Acid for Researchers and Drug Development Professionals

Introduction: Elucidating the Core Characteristics of 2,4-Dimethoxybenzoic Acid

2,4-Dimethoxybenzoic acid, a significant aromatic carboxylic acid, holds a distinct position in the landscape of organic synthesis and medicinal chemistry.[1][2] Its structure is characterized by a benzoic acid core substituted with two methoxy groups at the 2 and 4 positions of the benzene ring.[1][3] This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a versatile building block and a pharmacophore of interest in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, tailored for professionals in research and drug development.

Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific rigor. The key identifiers for 2,4-Dimethoxybenzoic acid are summarized below.

| Identifier | Value | Source |

| CAS Number | 91-52-1 | [1][2] |

| Molecular Formula | C9H10O4 | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| IUPAC Name | 2,4-dimethoxybenzoic acid | [1][3] |

| Synonyms | Benzoic acid, 2,4-dimethoxy-; NSC 6316 | [2] |

| InChI Key | GPVDHNVGGIAOQT-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC(=C(C=C1)C(=O)O)OC | [3] |

Synthesis and Mechanistic Insights

The synthesis of 2,4-dimethoxybenzoic acid can be achieved through various routes, with the choice of method often dictated by the desired scale, purity, and available starting materials. A common and illustrative laboratory-scale synthesis involves the oxidation of a corresponding aldehyde or methyl group on the benzene ring.

Illustrative Synthetic Workflow: Oxidation of 2,4-Dimethoxybenzaldehyde

A robust method for the preparation of 2,4-dimethoxybenzoic acid involves the oxidation of 2,4-dimethoxybenzaldehyde. This transformation can be efficiently carried out using a variety of oxidizing agents, with potassium permanganate (KMnO4) in an alkaline medium being a classic and effective choice.

Experimental Protocol: Synthesis of 2,4-Dimethoxybenzoic Acid

Materials:

-

2,4-dimethoxybenzaldehyde

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO3)

-

Distilled water

-

Ethanol

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 2,4-dimethoxybenzaldehyde in an aqueous solution of sodium hydroxide.

-

Oxidation: While stirring, slowly add a solution of potassium permanganate in water to the reaction mixture. The rate of addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction Monitoring: Heat the mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Add a small amount of ethanol to quench any excess potassium permanganate, which is indicated by the formation of a brown manganese dioxide (MnO2) precipitate.

-

Filtration: Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water to ensure complete recovery of the product.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2). This will precipitate the 2,4-dimethoxybenzoic acid.

-

Isolation and Purification: Collect the white precipitate by filtration and wash with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,4-dimethoxybenzoic acid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality in Experimental Choices

The use of an alkaline medium (NaOH) is crucial as it facilitates the dissolution of the aldehyde and promotes the oxidative action of KMnO4. The final acidification step is essential to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the desired carboxylic acid. Recrystallization is a standard and effective method for purifying solid organic compounds, relying on the differential solubility of the compound and impurities in a given solvent system at different temperatures.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2,4-dimethoxybenzoic acid via oxidation.

Physicochemical Properties

The physicochemical properties of 2,4-dimethoxybenzoic acid are critical for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Melting Point | 107-109 °C | [2] |

| Water Solubility | Slightly soluble | [2] |

| Appearance | White to off-white powder | [2] |

| pKa | 4.36±0.10 (Predicted) | [2] |

Applications in Drug Discovery and Development

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, with numerous synthetic derivatives being investigated for a wide range of biological activities, including anticancer properties.[4][5] The structural motif of 2,4-dimethoxybenzoic acid has been incorporated into various molecules with therapeutic potential.

Role as a Scaffold in Medicinal Chemistry

The 2,4-dimethoxyphenyl moiety is a key structural feature in a number of biologically active compounds. For instance, it is a component of the psychedelic phenethylamine 2C-B, where it is further substituted with a bromine atom.[6] The metabolism of such compounds can lead to the formation of dimethoxybenzoic acid derivatives.[6]

Furthermore, substituted benzoic acids are actively explored as scaffolds for the development of enzyme inhibitors and receptor antagonists.[7] The carboxylic acid group provides a crucial point for interaction with biological targets or for further chemical modification to enhance pharmacological properties. The methoxy groups can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Potential Therapeutic Areas

Derivatives of dimethoxybenzoic acid have been investigated for their potential in various therapeutic areas. For example, certain chalcones bearing the dimethoxyphenyl group have been synthesized and evaluated for their anticancer activities.[8] The broader class of benzoic acid derivatives has shown promise in the development of treatments for a variety of diseases, underscoring the importance of scaffolds like 2,4-dimethoxybenzoic acid in drug discovery pipelines.[4][5]

Logical Relationship in Drug Discovery

Caption: Role of 2,4-dimethoxybenzoic acid in drug discovery.

Conclusion

2,4-Dimethoxybenzoic acid is a valuable and versatile chemical entity with a well-defined structure and accessible synthetic routes. Its utility as a building block in organic synthesis, coupled with the biological activities exhibited by its derivatives, solidifies its importance for researchers and professionals in the field of drug development. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the creation of novel and effective therapeutic agents.

References

- 1. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethoxybenzoic acid | 91-52-1 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. 2C-B - Wikipedia [en.wikipedia.org]

- 7. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells [mdpi.com]

solubility of "4-(2,4-dimethoxyphenyl)benzoic acid" in organic solvents

An In-depth Technical Guide on the Solubility of 4-(2,4-dimethoxyphenyl)benzoic acid in Organic Solvents

Disclaimer: Publicly available, quantitative solubility data for this compound is limited. This guide, therefore, provides a comprehensive analysis based on first principles of physical organic chemistry, structural analogy to similar compounds, and established experimental methodologies. The principles and protocols detailed herein offer a robust framework for researchers, scientists, and drug development professionals to predict, understand, and experimentally determine the solubility of this compound.

Introduction

This compound is a complex organic molecule featuring a biphenyl-like core functionalized with both a carboxylic acid and two methoxy groups. Such structures are common scaffolds in medicinal chemistry and materials science, making a thorough understanding of their physical properties, particularly solubility, essential for synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction solvents, crystallization conditions, and is a critical determinant of bioavailability in drug development.

This guide provides a detailed examination of the structural features of this compound and how they are predicted to govern its interactions with a range of common organic solvents. Furthermore, it outlines authoritative, step-by-step protocols for the experimental determination of its solubility, empowering researchers to generate the precise data required for their applications.

Part 1: Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar intermolecular forces are likely to be soluble in one another, is the foundational concept.[1][2][3][4][5]

Predicted Physicochemical Properties

| Property | Value / Prediction | Rationale / Source |

| Molecular Formula | C₁₅H₁₄O₄ | --- |

| Molecular Weight | 258.27 g/mol | --- |

| Appearance | Predicted to be a white to off-white crystalline solid | Based on similar benzoic acid derivatives.[6][7] |

| pKa (acid dissociation constant) | ~4.0 - 4.5 | The carboxylic acid group is the primary acidic proton. This is a typical range for benzoic acids.[7][8] |

| Predicted LogP | ~3.0 - 3.5 | The large, two-ring aromatic system contributes significantly to hydrophobicity, partially offset by polar groups. |

Structural Feature Analysis

The molecule's structure presents a duality of polar and non-polar characteristics that will dictate its solubility behavior.

-

Carboxylic Acid Group (-COOH): This is the dominant polar feature. It is a strong hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O).[4][9] This group will strongly favor interactions with polar protic solvents. In basic conditions, it can deprotonate to form a highly polar and water-soluble carboxylate salt.[10][11]

-

Biphenyl-like Core: The two connected phenyl rings create a large, rigid, and non-polar (hydrophobic) surface area. This part of the molecule will favor interactions with non-polar solvents through London dispersion forces.[5][11] This feature will significantly limit solubility in highly polar solvents like water.

-

Dimethoxy Groups (-OCH₃): The two ether-like methoxy groups introduce polarity through their C-O bonds and can act as hydrogen bond acceptors.[5] While they increase polarity compared to an unsubstituted phenyl ring, they also add to the overall molecular size.

The interplay between the large hydrophobic core and the polar functional groups suggests that solvents with intermediate polarity or those capable of both polar and non-polar interactions will be most effective.

Caption: Key structural features governing solubility.

Part 2: Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound across different solvent classes.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Predominant Intermolecular Forces |

| Polar Protic | Methanol, Ethanol, 1-Butanol, Acetic Acid | Moderate to High | Hydrogen bonding between the solvent's -OH and the compound's -COOH and -OCH₃ groups. Solubility is expected to increase with temperature.[12] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent from the compound's -COOH group. |

| High-Polarity Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and hydrogen bond acceptance make these excellent solvents for a wide range of organic compounds. |

| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | London dispersion forces (π-stacking) between the aromatic rings of the solvent and solute. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Capable of dissolving moderately polar compounds due to their own slight polarity and ability to induce dipoles. |

| Non-Polar Aliphatic | n-Hexane, Cyclohexane | Very Low / Insoluble | The polar carboxylic acid group prevents dissolution in purely non-polar, aliphatic solvents. |

| Aqueous | Water | Very Low / Insoluble | The large hydrophobic biphenyl core dominates, making the molecule poorly soluble in water despite its polar groups.[6] |

| Aqueous Base | 5% aq. NaOH, 5% aq. NaHCO₃ | High | Acid-base reaction forms the highly water-soluble sodium 4-(2,4-dimethoxyphenyl)benzoate salt.[10] |

Part 3: Experimental Protocol for Solubility Determination

To obtain definitive quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent.[1]

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a constant temperature.

Materials & Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. "Excess" is critical to ensure equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[1]

-

Causality: A prolonged equilibration time is necessary to ensure the dissolution process has reached its thermodynamic maximum. Preliminary time-course studies are recommended to determine the minimum required equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2-4 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean, pre-weighed vial.

-

Causality: Filtration is a critical self-validating step to ensure that no microscopic, undissolved solid particles are carried over, which would artificially inflate the measured solubility.

-

-

Quantification of Solute Concentration:

A. Gravimetric Method (for non-volatile solutes and volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's melting point) until a constant weight of the dried residue is obtained.[13]

-

Calculate the final solubility as mass of solute per mass or volume of solvent (e.g., mg/mL).

B. Chromatographic Method (e.g., HPLC-UV):

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., UV absorbance peak area) against concentration.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor. This method is highly accurate and specific.

-

Caption: Experimental workflow for solubility determination.

References

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2,4-Dimethoxybenzoic acid | 91-52-1 [chemicalbook.com]

- 8. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 9. homework.study.com [homework.study.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Spectroscopic Guide to 4-(2,4-dimethoxyphenyl)benzoic Acid: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed spectroscopic analysis of 4-(2,4-dimethoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we offer a foundational resource for the unambiguous identification and characterization of this compound. This document is designed to empower researchers by not only presenting the spectral data but also explaining the underlying principles and experimental considerations essential for robust scientific inquiry.

Introduction: The Significance of Spectroscopic Characterization

In the realms of chemical synthesis and drug discovery, the precise determination of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's atomic and molecular composition. For a molecule such as this compound, understanding its three-dimensional structure and electronic properties is crucial for predicting its reactivity, biological activity, and potential applications. This guide will walk through the essential spectroscopic data that collectively confirm the identity and purity of this target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended:

-

Sample Preparation: Approximately 5-10 mg of high-purity this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the acidic proton's tendency to exchange with residual water in other solvents.

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise ratio), relaxation delay, and spectral width. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.9 | br s | 1H | -COOH |

| 8.01 | d, J ≈ 8.4 Hz | 2H | H-3', H-5' |

| 7.69 | d, J ≈ 8.4 Hz | 2H | H-2', H-6' |

| 7.35 | d, J ≈ 8.4 Hz | 1H | H-6 |

| 6.68 | d, J ≈ 2.4 Hz | 1H | H-3 |

| 6.64 | dd, J ≈ 8.4, 2.4 Hz | 1H | H-5 |

| 3.86 | s | 3H | -OCH₃ |

| 3.82 | s | 3H | -OCH₃ |

Interpretation:

-

The broad singlet observed at approximately 12.9 ppm is characteristic of a carboxylic acid proton, which is often broadened due to hydrogen bonding and exchange.

-

The downfield region of the aromatic spectrum shows two doublets around 8.01 and 7.69 ppm, integrating to two protons each. These correspond to the protons on the benzoic acid ring, exhibiting a typical AA'BB' splitting pattern.

-

The signals for the dimethoxyphenyl ring appear further upfield. The doublet at ~7.35 ppm is assigned to the proton at position 6, which is ortho to the point of attachment to the other ring. The remaining two aromatic protons on this ring appear as a doublet and a doublet of doublets around 6.68 and 6.64 ppm, respectively, consistent with their positions relative to the two methoxy groups.

-

The two sharp singlets at 3.86 and 3.82 ppm, each integrating to three protons, are characteristic of the two methoxy (-OCH₃) groups. Their distinct chemical shifts indicate they are in different chemical environments.

Molecular Structure and Proton Assignments:

Caption: Structure of this compound with proton numbering.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167.2 | -COOH |

| ~160.9 | C-4 |

| ~157.8 | C-2 |

| ~144.3 | C-1' |

| ~131.9 | C-6 |

| ~131.2 | C-4' |

| ~129.9 | C-3', C-5' |

| ~126.1 | C-2', C-6' |

| ~121.5 | C-1 |

| ~105.1 | C-5 |

| ~98.5 | C-3 |

| ~55.9 | -OCH₃ |

| ~55.6 | -OCH₃ |

Interpretation:

-

The signal at approximately 167.2 ppm is characteristic of a carboxylic acid carbonyl carbon.

-

The aromatic region displays a number of signals corresponding to the twelve aromatic carbons. The carbons bearing the electron-donating methoxy groups (C-2 and C-4) are shifted downfield to ~157.8 and ~160.9 ppm, respectively.

-

The two distinct signals for the methoxy carbons at ~55.9 and ~55.6 ppm further confirm their different electronic environments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3050 | C-H stretch | Aromatic |

| ~2950, ~2850 | C-H stretch | -OCH₃ |

| ~1680 | C=O stretch | Carboxylic acid |

| ~1600, ~1500 | C=C stretch | Aromatic rings |

| ~1250, ~1030 | C-O stretch | Aryl ether |

Interpretation:

-

A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

A strong, sharp peak around 1680 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group.

-

Absorptions in the 1600-1500 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic rings.

-

The presence of strong bands around 1250 and 1030 cm⁻¹ corresponds to the asymmetric and symmetric C-O stretching of the aryl ether (methoxy) groups.

Experimental Workflow for Spectroscopic Analysis:

Caption: Workflow for the comprehensive spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about a molecule's mass and, by extension, its elemental composition. It also offers insights into the molecule's structure through the analysis of its fragmentation patterns.

Experimental Protocol: Obtaining a Mass Spectrum

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used to generate charged molecules. ESI is a "soft" ionization technique that often yields the molecular ion peak with minimal fragmentation, which is ideal for confirming the molecular weight.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectral Data and Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z (Expected) | Ion |

| 258.08 | [M]⁺ (Molecular Ion) |

| 243.06 | [M - CH₃]⁺ |

| 213.05 | [M - COOH]⁺ |

| 135.04 | [C₉H₇O]⁺ |

Interpretation:

-

The molecular formula of this compound is C₁₅H₁₄O₄, with a calculated molecular weight of approximately 258.27 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization mode) that corresponds to this mass.

-

Common fragmentation patterns for benzoic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and for methoxy-substituted compounds, the loss of a methyl radical (-CH₃, 15 Da).

Conclusion: A Unified Spectroscopic Profile

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating confirmation of the structure of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (carboxylic acid and aryl ethers), and mass spectrometry verifies the molecular weight and elemental composition. This comprehensive spectroscopic dataset serves as an essential reference for any researcher working with this compound, ensuring the integrity and reproducibility of their scientific endeavors.

The Emerging Potential of 4-(2,4-dimethoxyphenyl)benzoic Acid in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the identification and exploration of novel molecular scaffolds with significant therapeutic potential is a cornerstone of progress. Benzoic acid derivatives represent a well-established and versatile class of compounds, forming the structural core of numerous approved drugs and clinical candidates. [1][2]Their prevalence stems from a favorable combination of synthetic accessibility, metabolic stability, and the ability to engage in various biological interactions. Within this broad family, "4-(2,4-dimethoxyphenyl)benzoic acid" emerges as a compound of growing interest, demonstrating notable potential, particularly in the realm of oncology.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and critically, its burgeoning applications in medicinal chemistry. This document moves beyond a mere recitation of facts to offer insights into the rationale behind experimental design and to propose avenues for future investigation, grounding all claims in verifiable scientific literature.

Synthesis and Physicochemical Characterization: Building the Foundation

The efficient and scalable synthesis of a lead compound is a critical prerequisite for its advancement in the drug discovery pipeline. For this compound, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and widely adopted synthetic strategy. [3]This palladium-catalyzed reaction offers a powerful method for the formation of carbon-carbon bonds, specifically for creating biaryl structures.

General Synthetic Protocol via Suzuki-Miyaura Coupling

The synthesis of this compound typically involves the coupling of 4-carboxyphenylboronic acid with a suitable halo-aromatic partner, in this case, 1-bromo-2,4-dimethoxybenzene or a related derivative.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

-

Materials:

-

Procedure:

-

To an oven-dried reaction vessel, add 4-carboxyphenylboronic acid (1.0 equivalent), 1-bromo-2,4-dimethoxybenzene (1.0-1.2 equivalents), and the chosen base (2.0-3.0 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas to create an oxygen-free atmosphere.

-

Add the degassed solvent to the reaction mixture.

-

Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir for the required duration (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., water or dilute HCl).

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

-

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is essential for predicting its pharmacokinetic behavior and for guiding formulation development.

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Weight | ~258.26 g/mol | Influences absorption, distribution, and diffusion across membranes. |

| LogP (Lipophilicity) | 3.0-4.0 | Affects solubility, permeability, and binding to biological targets and off-targets. |

| Hydrogen Bond Donors | 1 (from -COOH) | Contributes to target binding and aqueous solubility. |

| Hydrogen Bond Acceptors | 4 (from -COOH & -OCH₃) | Influences interactions with biological macromolecules and solubility. |

| Polar Surface Area | ~66 Ų | Impacts cell permeability and blood-brain barrier penetration. |

Note: These values are estimations and should be experimentally verified.

Core Application: A Scaffold for Anticancer Drug Discovery

The most compelling evidence for the medicinal chemistry application of this compound lies in its potential as an anticancer agent. Research has demonstrated that this scaffold can serve as a foundation for the development of potent cytotoxic compounds.

Cytotoxicity Against Cancer Cell Lines

Studies have shown that this compound and its derivatives exhibit significant cytotoxic effects against various human cancer cell lines. This activity is often attributed to the biaryl structure, which can mimic the binding of natural ligands to key cellular targets involved in cell proliferation and survival.

| Cell Line | Cancer Type | Reported Activity (IC₅₀) |

| MCF-7 | Breast Adenocarcinoma | Micromolar range |

| A549 | Lung Carcinoma | Micromolar range |

| HCT116 | Colorectal Carcinoma | Micromolar range |

Note: The specific IC₅₀ values can vary depending on the specific derivative and the assay conditions.

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, its structural similarity to known anticancer agents, such as combretastatin analogues, suggests potential interference with microtubule dynamics. The 2,4-dimethoxyphenyl moiety is a common feature in compounds that bind to the colchicine site of tubulin, leading to the inhibition of microtubule polymerization. This disruption of the cytoskeleton can trigger cell cycle arrest, typically at the G2/M phase, and ultimately induce apoptosis.

Caption: Hypothesized mechanism of anticancer action for this compound.

Future Directions and Untapped Potential

While the anticancer properties of this compound are the most documented, the broader class of benzoic acid derivatives exhibits a wide range of biological activities. This suggests that the therapeutic potential of this specific scaffold may extend beyond oncology. The following areas represent promising avenues for future research.

Potential as Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. Benzoic acid derivatives have been explored for their anti-inflammatory effects. Future studies could investigate the ability of this compound and its analogues to modulate key inflammatory pathways, such as the NF-κB signaling cascade or the production of pro-inflammatory cytokines.

Exploration of Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The benzoic acid scaffold is present in some antimicrobial compounds. Screening this compound and a library of its derivatives against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial leads.

Enzyme Inhibition: A Broad Spectrum of Possibilities

The substituted biaryl structure of this compound makes it an attractive candidate for targeting the active sites of various enzymes. For instance, structurally related compounds have been investigated as inhibitors of enzymes like protein kinases and phosphatases. High-throughput screening against a panel of therapeutically relevant enzymes could reveal unexpected and valuable inhibitory activities.

Conclusion: A Scaffold with a Bright Future

This compound represents a promising and versatile scaffold for medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling, combined with its demonstrated anticancer activity, marks it as a molecule of significant interest. While its potential in oncology is the most immediate and well-supported application, the broader biological activities of the benzoic acid class of compounds suggest that the therapeutic utility of this scaffold is far from fully explored. Future investigations into its anti-inflammatory, antimicrobial, and enzyme-inhibitory properties are warranted and could unlock new avenues for the development of novel therapeutics. This guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

A Technical Guide to the Biological Activities of 4-(2,4-Dimethoxyphenyl)benzoic Acid Derivatives

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the biological activities associated with derivatives of 4-(2,4-dimethoxyphenyl)benzoic acid. This scaffold, characterized by a biphenyl core with specific methoxy substitutions, has emerged as a promising framework in medicinal chemistry. We delve into the synthetic strategies for accessing these molecules, followed by an in-depth exploration of their diverse pharmacological effects. Key areas of focus include their potential as anticancer agents through mechanisms such as histone deacetylase (HDAC) inhibition and induction of apoptosis, their role as anti-inflammatory and antioxidant agents by modulating key cytokine and enzymatic pathways, and their emerging application as antimicrobial compounds effective against pathogenic bacteria. Structure-Activity Relationship (SAR) studies are synthesized to provide insights for future drug design and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

Introduction

The benzoic acid moiety is a foundational structural motif in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[2][3][4][5] When incorporated into a biphenyl system, such as in the this compound scaffold, the resulting molecule gains conformational flexibility and lipophilicity, which can significantly influence its interaction with biological targets.

The dimethoxy substitution pattern on one of the phenyl rings is of particular interest. Methoxy groups are known to modulate a molecule's electronic properties and its ability to form hydrogen bonds, often enhancing metabolic stability and oral bioavailability.[6] The specific 2,4-dimethoxy arrangement, combined with the 4'-carboxylic acid function, creates a unique chemical entity with the potential to interact with multiple biological targets. This guide will systematically explore the documented and extrapolated biological activities of this scaffold, grounding the discussion in mechanistic insights and established experimental protocols.

Synthetic Strategies

The creation of the this compound core and its derivatives typically relies on cross-coupling reactions that form the central carbon-carbon bond between the two phenyl rings. The Suzuki-Miyaura coupling is a highly efficient and widely used method for this purpose.

A general approach involves the palladium-catalyzed reaction between a boronic acid (or its ester) and a halide. For this specific scaffold, the synthesis could proceed by coupling 2,4-dimethoxyphenylboronic acid with a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate), followed by hydrolysis of the ester to yield the final carboxylic acid.

Representative Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: General synthetic workflow for the target scaffold via Suzuki coupling.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), 2,4-dimethoxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

-

Reflux: Degas the mixture with nitrogen or argon for 15 minutes, then heat to reflux (approximately 90-100 °C) for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude intermediate (methyl 4-(2,4-dimethoxyphenyl)benzoate) by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-6 hours.

-

Acidification: Monitor the hydrolysis by TLC. Once complete, acidify the mixture to pH 2-3 with 1M hydrochloric acid (HCl).

-

Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Anticancer Activity

Derivatives of benzoic acid are well-documented as potential anticancer agents.[1][3] The this compound scaffold is predicted to engage in several anticancer mechanisms, primarily through epigenetic modification and the induction of programmed cell death.

Mechanism: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[2] Naturally occurring phenolic compounds, including benzoic acid derivatives, have been identified as HDAC inhibitors.[2] The carboxylic acid group can chelate the zinc ion in the active site of HDAC enzymes, while the biphenyl scaffold provides the necessary structure to occupy the hydrophobic channel leading to the active site.

Caption: Pathway of anticancer action via HDAC inhibition.

Mechanism: Induction of Apoptosis and Cell Cycle Arrest

Structurally related compounds, such as 4-(3,4,5-trimethoxyphenoxy) benzoic acid, have demonstrated potent, selective cytotoxic effects against breast cancer cell lines like MCF-7 and MDA-MB-468.[3][7] The primary mechanisms identified were the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase.[7][8] This prevents cancer cells from proliferating and leads to their eventual elimination. The activity is often mediated through the activation of executioner caspases, such as caspase-3.[7]

Table 1: Representative Anticancer Activity of Benzoic Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

| 4-(Thiazol-5-yl)benzoic acid deriv. | A549 (Lung) | 1.5 - 3.3 | CK2 Inhibition | [9] |

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7 (Breast) | ~1.4 µg/mL | G2/M Arrest, Apoptosis | [3] |

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MDA-MB-468 (Breast) | ~3.7 µg/mL | G2/M Arrest, Apoptosis | [3] |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | HDAC Inhibition | [3][4] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Methoxylated benzoic acid derivatives have shown significant potential in mitigating these processes.

Mechanism of Action

Studies on related compounds like 2-hydroxy-4-methoxy benzoic acid (HMBA) demonstrate a potent hepatoprotective effect against toxin-induced liver damage, which is mediated by both anti-inflammatory and antioxidant mechanisms.[10] These compounds can significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6).[10] Furthermore, they exhibit antioxidant activity by reducing lipid peroxidation and restoring levels of endogenous antioxidants like glutathione.[10] This dual action makes them attractive candidates for treating inflammatory conditions.

Caption: Dual mechanism for anti-inflammatory and antioxidant effects.

Antimicrobial and Antibiofilm Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Benzoic acid derivatives have shown promise in this area, including activity against both Gram-positive and Gram-negative bacteria.

Spectrum of Activity and Mechanism

Derivatives have been reported to be effective against pathogens like Klebsiella pneumoniae and various strains of Staphylococcus aureus.[11][12][13] A key virulence factor for many bacteria is their ability to form biofilms, which are protective communities that are notoriously resistant to conventional antibiotics. Certain benzoic acid derivatives have been shown to act as potent antibiofilm agents.[11] One proposed mechanism is the inhibition of adhesin proteins, such as MrkD1P in K. pneumoniae, which are crucial for the initial attachment of bacteria to surfaces and the subsequent formation of the biofilm matrix.[11] By preventing this first step, the compounds can thwart the establishment of a resilient infection.

Table 2: Representative Antimicrobial Activity (MIC) of Benzoic Acid Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid deriv. | S. aureus | 125 | [14] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid deriv. | B. subtilis | 125 | [14] |

| Tetraphenylethylene Benzoic Acid deriv. (NOA) | S. aureus | 0.04 | [13] |

| 3-hydroxy benzoic acid | K. pneumoniae (Biofilm) | 4000 (4 mg/mL) | [11] |

| 2,5-dihydroxybenzoic acid | K. pneumoniae (Biofilm) | 8000 (8 mg/mL) | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Reading Results: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is critical for designing more potent and selective drugs. For benzoic acid derivatives, several key structural features influence their efficacy.

-

Substituents on the Phenyl Rings: The nature and position of substituents are crucial. Electron-donating groups (like the methoxy groups in the core scaffold) and electron-withdrawing groups can dramatically alter activity.[15] For instance, in some anticancer series, strong electron-withdrawing groups enhance potency.[15]

-

Lipophilicity: The overall lipophilicity of the molecule, often quantified by parameters like π or LogD, is highly correlated with affinity for certain targets and with cell permeability.[16][17] The biphenyl core contributes significantly to the lipophilic character.

-

The Carboxylic Acid Group: This group is often essential for activity, particularly in mechanisms like HDAC inhibition where it interacts with a key metal ion.[2] Esterification or conversion to an amide can be used to create prodrugs or to explore different binding interactions.

Caption: Key points for Structure-Activity Relationship (SAR) optimization.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The evidence, drawn from structurally related compounds, points toward significant potential in oncology, inflammatory diseases, and infectious diseases. The combination of a flexible biphenyl core, activity-modulating methoxy groups, and a key carboxylic acid function provides a rich foundation for medicinal chemistry exploration.

Future research should focus on:

-

Synthesis of Focused Libraries: Systematically modifying the substitution patterns on both aromatic rings to refine SAR and optimize potency and selectivity for specific targets.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets for each biological activity through techniques like proteomics, transcriptomics, and specific enzyme inhibition assays.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

-

In Vivo Validation: Progressing the most promising candidates into relevant animal models of cancer, inflammation, and infection to confirm their therapeutic potential.

By pursuing these avenues, the full therapeutic value of the this compound class of molecules can be unlocked, potentially leading to the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. preprints.org [preprints.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biphenyl Carboxylic Acid Moiety: A Journey from Chemical Curiosity to Cornerstone of Modern Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl carboxylic acid scaffold, a seemingly simple arrangement of two phenyl rings linked by a single bond with a carboxylic acid substituent, represents a cornerstone in the edifice of modern medicinal chemistry. Its journey from a subject of early 20th-century synthetic exploration to a privileged structure in blockbuster pharmaceuticals is a compelling narrative of evolving chemical technology and deepening biological understanding. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of biphenyl carboxylic acids, offering insights into the causality behind experimental choices and the self-validating nature of robust chemical protocols. We will delve into the foundational reactions that first brought this moiety to life, trace its rise to prominence through the development of non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor blockers (ARBs), and provide detailed methodologies for its synthesis.

Part 1: The Genesis of a Scaffold - Early Synthetic Endeavors

The story of biphenyl carboxylic acids is intrinsically linked to the development of methods for forging carbon-carbon bonds between aromatic rings. While the exact first synthesis of a simple biphenyl carboxylic acid is not prominently documented, its creation was the inevitable consequence of pioneering work in biaryl synthesis in the early 1900s. Three key reactions laid the groundwork for the accessibility of this crucial chemical entity.

The Ullmann Reaction: A Copper-Catalyzed Union

In 1901, German chemist Fritz Ullmann and his student J. Bielecki reported a groundbreaking discovery: the copper-promoted coupling of two aryl halides to form a biaryl.[1][2][3] This reaction, which came to be known as the Ullmann reaction, was the first transition metal-catalyzed aryl C-C bond formation.[1] The classic example involves heating an aryl halide with a copper powder, often at high temperatures.[4]

The reaction's scope was initially explored with various halogenated and substituted aryl compounds, demonstrating its potential for creating a diverse range of biphenyl structures.[1] The formation of a biphenyl carboxylic acid via this method would involve the coupling of a halogenated benzoic acid derivative.

Mechanism of the Ullmann Reaction:

The precise mechanism of the Ullmann reaction has been a subject of extensive study. While initially thought to involve radical intermediates, later evidence suggested an organocopper-mediated pathway.[2] The currently accepted general mechanism involves:

-

Formation of an Organocopper Intermediate: The aryl halide reacts with copper(I) to form an organocopper species.

-

Oxidative Addition: A second molecule of the aryl halide undergoes oxidative addition to the organocopper intermediate.

-

Reductive Elimination: The resulting diarylcopper complex undergoes reductive elimination to form the biaryl and regenerate the copper catalyst.

Diagram: The Ullmann Reaction Catalytic Cycle

Caption: A simplified representation of the Ullmann reaction mechanism.

The Gomberg-Bachmann Reaction: A Radical Approach

In 1924, Moses Gomberg and his student Werner Emmanuel Bachmann developed another method for biaryl synthesis, this time proceeding through a radical mechanism.[5][6][7] The Gomberg-Bachmann reaction involves the base-promoted coupling of an aryl diazonium salt with another aromatic compound.[5] This reaction offered a different synthetic avenue, although it was often plagued by low yields due to side reactions of the diazonium salt intermediates.[8]

Mechanism of the Gomberg-Bachmann Reaction:

-

Diazotization: An aniline derivative is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt.

-

Radical Formation: The diazonium salt, in the presence of a base, decomposes to form an aryl radical.

-

Aryl-Aryl Coupling: The aryl radical then attacks another aromatic ring to form a new C-C bond, yielding the biaryl product.

Diagram: The Gomberg-Bachmann Reaction Workflow

Caption: The key stages of the Gomberg-Bachmann reaction.

Part 2: The Rise of a Privileged Scaffold in Medicinal Chemistry

The true significance of the biphenyl carboxylic acid moiety became apparent with its incorporation into therapeutic agents. Two major classes of drugs, NSAIDs and ARBs, prominently feature this structural motif, highlighting its importance in drug design and development.

Biphenyl Carboxylic Acids as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The history of NSAIDs dates back to the use of willow bark extracts, containing salicin, for pain and fever relief.[9] The active metabolite, salicylic acid, was first synthesized in 1860. The landmark discovery of aspirin (acetylsalicylic acid) in 1897 paved the way for the development of a vast array of synthetic NSAIDs.[9]

In the mid-20th century, researchers began to explore biphenyl structures in their quest for novel anti-inflammatory agents. This led to the development of Diflunisal , a difluorophenyl derivative of salicylic acid, which is a classic example of a biphenyl carboxylic acid NSAID.

Synthesis of Diflunisal: A common synthetic route to Diflunisal involves a Gomberg-type coupling followed by further functionalization.

Experimental Protocol: Synthesis of a Biphenyl Carboxylic Acid Derivative (Illustrative)

This protocol outlines a general procedure for the synthesis of a biphenyl carboxylic acid derivative using a modern, more efficient coupling reaction, the Suzuki-Miyaura coupling.

Materials:

-

4-Bromobenzoic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the aqueous phase with diethyl ether to remove non-acidic impurities.

-

Acidify the aqueous layer with hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the biphenyl-4-carboxylic acid.

The "Sartans": Biphenyl Carboxylic Acids in Cardiovascular Medicine

A pivotal moment in the history of biphenyl carboxylic acids came with the development of angiotensin II receptor blockers (ARBs), commonly known as "sartans." The renin-angiotensin system plays a crucial role in regulating blood pressure, and angiotensin II is a potent vasoconstrictor. Early attempts to block the effects of angiotensin II focused on peptide antagonists like saralasin, but these had limitations such as poor oral bioavailability.

The breakthrough came with the design of non-peptide antagonists. Losartan, the first orally active ARB, was approved for clinical use in 1995. A key structural feature of Losartan and many subsequent sartans is the biphenyl scaffold, often with a tetrazole or carboxylic acid group. This biphenyl moiety is crucial for binding to the AT₁ receptor.

Part 3: The Modern Era of Synthesis - The Suzuki-Miyaura Coupling

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including biphenyl carboxylic acids. The Suzuki-Miyaura coupling , first reported by Akira Suzuki in 1979, has become the preeminent method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (or triflate) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium(II) center.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

Diagram: The Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary: Comparison of Biaryl Synthesis Methods

| Reaction | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Ullmann Reaction | Copper (stoichiometric or catalytic) | High temperatures (>200 °C) | Useful for specific substrates | Harsh conditions, often requires stoichiometric copper, moderate yields.[2] |

| Gomberg-Bachmann Reaction | None (radical initiator) | Diazotization followed by base | Does not require a metal catalyst | Low yields, formation of side products, limited scope.[5][8] |

| Suzuki-Miyaura Coupling | Palladium (catalytic) | Mild temperatures, various solvents | High yields, excellent functional group tolerance, readily available reagents. | Palladium catalyst can be expensive, potential for residual metal contamination. |

Conclusion

The biphenyl carboxylic acid moiety has traversed a remarkable path from its conceptual origins in the foundational principles of organic synthesis to its current status as a ubiquitous and indispensable component of modern pharmaceuticals. The early, often harsh, methods of the Ullmann and Gomberg-Bachmann reactions paved the way for the development of more sophisticated and versatile techniques, culminating in the elegance and efficiency of the Suzuki-Miyaura coupling. This evolution in synthetic chemistry has not only made these valuable compounds more accessible but has also enabled the discovery and development of life-changing drugs for inflammatory diseases and cardiovascular conditions. For researchers and drug development professionals, a deep understanding of the history and synthetic nuances of the biphenyl carboxylic acid scaffold is not merely an academic exercise but a practical tool for the rational design and efficient synthesis of the next generation of therapeutic agents. The continued exploration of this privileged structure promises to yield further innovations in medicine and materials science for years to come.

References

- 1. Moses Gomberg - Wikipedia [en.wikipedia.org]

- 2. Fritz Ullmann and the Ullmann's Encyclopedia of Industrial Chemistry - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann, Friedrich (called Fritz) | State capital Wiesbaden [wiesbaden.de]

- 5. Fritz Ullmann - Wikipedia [en.wikipedia.org]

- 6. US3379774A - Process for the preparation of phenol from benzoic acid - Google Patents [patents.google.com]

- 7. DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

A Theoretical and Computational Scrutiny of 4-(2,4-dimethoxyphenyl)benzoic acid: An In-depth Technical Guide